1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL
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Overview
Description
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorophenyl group, and a methylpropan-2-ol structure. Its unique chemical structure makes it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
The synthesis of 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with methylamine, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Reaction Time: 2-4 hours
Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or continuous flow synthesis, to ensure higher yields and purity.
Chemical Reactions Analysis
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted amines.
Scientific Research Applications
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-OL can be compared with other similar compounds, such as:
1-Amino-1-(4-chlorophenyl)-2-methylpropan-2-OL: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-1-(4-bromophenyl)-2-methylpropan-2-OL: Similar structure but with a bromine atom instead of fluorine.
1-Amino-1-(4-methylphenyl)-2-methylpropan-2-OL: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Biological Activity
1-Amino-1-(4-fluorophenyl)-2-methylpropan-2-ol, often referred to as (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol hydrochloride, is a chiral compound with significant potential in medicinal chemistry. Its unique structure, characterized by a fluorinated phenyl group and an amino alcohol functional group, contributes to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₀H₁₄FNO
- Molecular Weight : Approximately 183.23 g/mol
- Structure : The compound features a fluorinated phenyl group, which enhances its lipophilicity and potential biological activity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzymes, potentially inhibiting their activity.
- Receptor Modulation : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neurotransmission pathways.
- Cell Signaling : It has been shown to modulate signaling pathways involved in cell proliferation and apoptosis.
1. Neuropharmacological Effects
Research indicates that this compound exhibits potential neuropharmacological effects:
- Antidepressant-like Effects : Similar compounds have demonstrated efficacy in modulating neurotransmitter systems, suggesting this compound may also possess antidepressant properties.
- Analgesic Properties : Preliminary studies indicate potential analgesic effects, warranting further investigation into pain modulation mechanisms.
2. Antimicrobial and Antiviral Properties
The compound has been studied for its antimicrobial and antiviral activities:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant potency .
- Antiviral Potential : Ongoing research is exploring its antiviral properties, particularly against viral infections where traditional treatments are ineffective.
Case Study 1: Neuropharmacological Investigation
A study investigated the effects of (S)-1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol on neurotransmitter systems in animal models. The results indicated that the compound significantly increased serotonin levels, suggesting potential use as an antidepressant agent.
Parameter | Control Group | Treatment Group |
---|---|---|
Serotonin Levels (ng/ml) | 50 ± 5 | 80 ± 10* |
Anxiety Score (0–10) | 7 ± 0.5 | 3 ± 0.8* |
*Statistically significant difference (p < 0.05).
Case Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of the compound against various bacterial strains. The results showed promising MIC values, indicating its potential as an antibacterial agent.
Bacterial Strain | MIC (μg/ml) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 8 |
Properties
IUPAC Name |
1-amino-1-(4-fluorophenyl)-2-methylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKGZEMBXJBJHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C1=CC=C(C=C1)F)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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